![molecular formula C19H16FN5 B2813306 N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-57-8](/img/structure/B2813306.png)

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

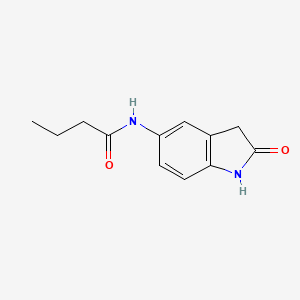

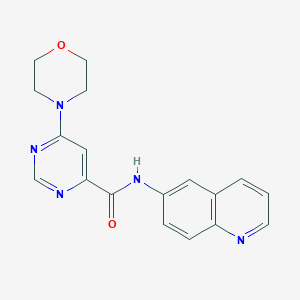

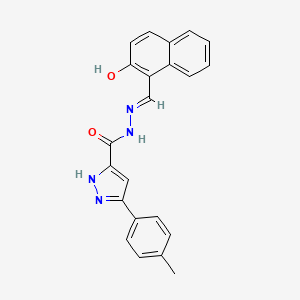

“N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound that contains a pyrazolo[3,4-d]pyrimidin-4-amine moiety. This suggests that it might belong to the class of compounds known as pyrazolopyrimidines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrimidine ring .

Aplicaciones Científicas De Investigación

Platelet Antiaggregating Activity and Other Biological Activities

Research conducted by Bondavalli et al. (1992) on 3,5-diphenyl-1H-pyrazole derivatives, including pyrazolo[3,4-d]pyrimidines, highlighted their significant platelet antiaggregating activity. These compounds exhibited effects superior or comparable to acetyl-salicylic acid and also demonstrated moderate antihypertensive, local anesthetic, analgesic, and antiinflammatory activities in animal models (Bondavalli et al., 1992).

Antimycobacterial and Antituberculosis Activity

Sutherland et al. (2022) reported on the potency of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, crucial for treating Mycobacterium tuberculosis. This study showcased the design, synthesis, and evaluation of approximately 70 novel derivatives, highlighting their potential as inhibitors of M.tb with effective in vitro growth inhibition, low hERG liability, and good metabolic stabilities (Sutherland et al., 2022).

Synthesis and Characterization of Derivatives

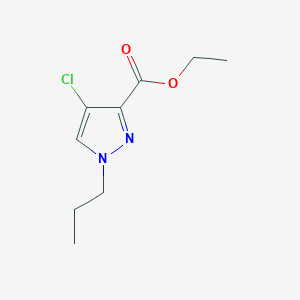

Li-feng (2011) focused on the synthesis and characterization of new 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives. The study detailed the synthesis process, yielding compounds with potential biological activity, characterized by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy (Li-feng, 2011).

Anticancer Activity

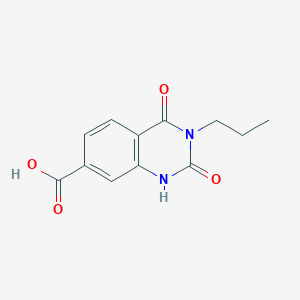

Research by Abdellatif et al. (2014) on new pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated significant anticancer activity against the MCF-7 human breast adenocarcinoma cell line. Some compounds, particularly those with nitrobenzylideneamino substituents, showed potent inhibitory activity, highlighting their therapeutic potential (Abdellatif et al., 2014).

Antimicrobial and Anticancer Agents

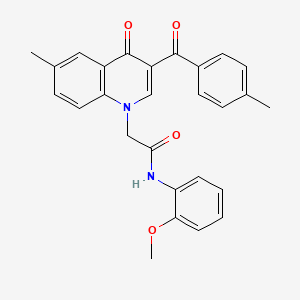

Hafez et al. (2016) synthesized novel pyrazole derivatives and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating them for in vitro antimicrobial and anticancer activity. Some compounds outperformed doxorubicin in anticancer activity, and most exhibited good to excellent antimicrobial effectiveness (Hafez et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5/c1-12-3-4-13(2)17(9-12)24-18-16-10-23-25(19(16)22-11-21-18)15-7-5-14(20)6-8-15/h3-11H,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUHXBNLRQMCNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2813229.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2813232.png)

![2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2813233.png)

![Methyl (E)-4-[4-[(4-chlorophenyl)carbamoyl]piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813237.png)

![2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2813244.png)

![N-[1-(3,4-dichlorophenyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2813246.png)